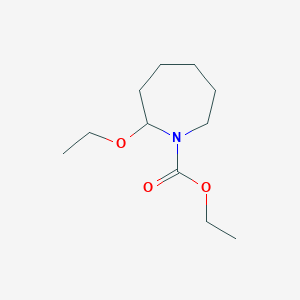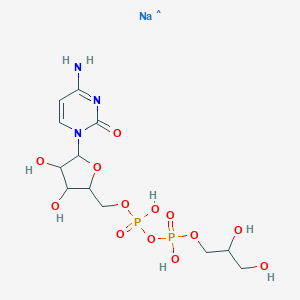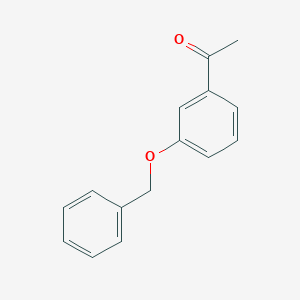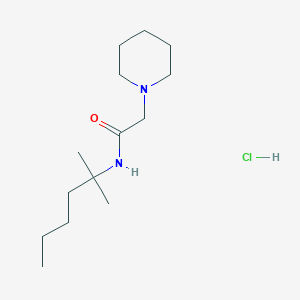
Guabenxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guabenxan involves the reaction of 1,4-benzodioxan-6-ylmethyl chloride with guanidine . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction mixture is continuously stirred and monitored for temperature and pH to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Guabenxan undergoes several types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or neutral pH, temperature range of 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, temperature range of 0-25°C.
Substitution: Sodium hydroxide, potassium carbonate; conditionsbasic pH, temperature range of 50-70°C.
Major Products Formed
Oxidation: Oxides of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Guabenxan has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Guabenxan involves its interaction with specific molecular targets, primarily in the cardiovascular system . This compound acts as an antihypertensive agent by inhibiting the release of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure . The compound targets adrenergic receptors and modulates the signaling pathways involved in vascular tone regulation .
Comparison with Similar Compounds
Similar Compounds
Guanabenz: Another guanidine derivative with antihypertensive properties.
Guanfacine: Similar in structure and function, used for treating hypertension and attention deficit hyperactivity disorder.
Clonidine: A centrally acting alpha-agonist with antihypertensive effects.
Uniqueness of Guabenxan
This compound is unique due to its specific molecular structure, which allows for selective interaction with adrenergic receptors . This selectivity contributes to its efficacy as an antihypertensive agent with potentially fewer side effects compared to other similar compounds .
Properties
CAS No. |
19889-45-3 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H4,11,12,13) |
InChI Key |
WTDYJDLUNYALPM-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)CN=C(N)N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CN=C(N)N |
| 19889-45-3 17471-82-8 |
|
Synonyms |
(1,4-benzodioxan-6-yl-methyl)guanidine guabenxan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)







![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
